molecular formula C19H20FNO B1662611 (N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol CAS No. 362512-81-0

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

カタログ番号 B1662611
CAS番号: 362512-81-0
分子量: 297.4 g/mol
InChIキー: FYGREZKTJIXWIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(N-(3’-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol”, also known as TC 1, is a novel σ-receptor ligand . It is derived from 4-azahexacyclo [5.4.1.02,6.03,10.05,9.08,11]dodecane .


Molecular Structure Analysis

The molecular formula of this compound is C19H20FNO . Further details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H20FNO) and its derivation from 4-azahexacyclo [5.4.1.02,6.03,10.05,9.08,11]dodecane . Additional properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

Receptor Interaction Studies

Trishomocubane analogues like N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol have been evaluated for their interactions with sigma (σ) receptor subtypes. These compounds exhibit high affinity and selectivity for σ1 and σ2 receptor subtypes, demonstrating potential as tools in studying receptor functions and drug development (Liu et al., 2007).

Modulation of Locomotor Activity

These analogues have been found to modulate locomotor activity in animal models. Specific compounds can either inhibit or stimulate locomotor activity, depending on their interaction with different σ receptor subtypes. For instance, one analogue demonstrated dose-related inhibition in spontaneous locomotor activity, while another produced a stimulant effect (Liu et al., 2007).

Binding Affinity and Selectivity

Research has been focused on understanding the structural requirements that influence σ binding of functionalized trishomocubanes. Studies have revealed that fluorine substitution in specific positions is favored for σ2 selectivity, which is important for developing more potent σ ligands (Liu et al., 1999).

Neurotransmitter Release Studies

Trishomocubane analogues have also been studied for their effects on neurotransmitter release, particularly dopamine, from brain slices. Selected compounds significantly enhanced amphetamine-stimulated dopamine release, suggesting a potential role as σ2-receptor agonists in functional studies (Liu et al., 2001).

Pharmacophore Development

A series of N-substituted analogues were synthesized and subjected to binding assays at σ receptors. This facilitated the generation of a σ1 receptor pharmacophore, enabling the rational design of increasinglyselective and potent σ1 ligands. Such pharmacophores are instrumental in probing σ1 receptor function and developing targeted therapeutic agents (Banister et al., 2012).

Comparison of Binding Parameters in Different Species

Comparisons of binding parameters of σ1 and σ2 binding sites in different species' brain membranes using trishomocubanes have been conducted. These studies help in understanding the interspecies differences in σ receptor binding and guide the development of selective σ2 receptor ligands (Nguyen et al., 1996).

Examination of Subtype Selectivity

Research into the structural variations of trishomocubane analogues has been conducted to improve binding at σ receptors. The findings from these studies have implications for the development of compounds with varied affinities and subtype selectivity for σ receptors, which is crucial for targeted drug discovery (Liu et al., 2001).

Potential Application in Parkinson's Disease

The effects of trishomocubane compounds, including N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.0(2,6).0(3,10).0(5,9).0(8,11)]dodecan-3-ol, have been studied in animal models of Parkinson's disease. These studies provide insights into the potential therapeutic applications of these compounds in neurodegenerative diseases (Dijk et al., 2008).

特性

IUPAC Name

5-[2-(3-fluorophenyl)ethyl]-5-azahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-9-3-1-2-8(6-9)4-5-21-18-14-10-7-11-13-12(10)15(18)17(13)19(21,22)16(11)14/h1-3,6,10-18,22H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGREZKTJIXWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C6C3C4C5(N6CCC7=CC(=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 2
Reactant of Route 2
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 3
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 4
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 5
Reactant of Route 5
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
Reactant of Route 6
(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Citations

For This Compound
2
Citations
X Liu, SD Banister, MDJ Christie, R Banati… - European journal of …, 2007 - Elsevier
Trishomocubane analogues TC1 (N-(3′-fluorophenyl)ethyl-4-azahexacyclo [5.4.1.0 .0 3,10 .0 .0 8,11 ]dodecan-3-ol) and TC4 (N-(3′-fluorophenyl)methyl-4-azahexacyclo [5.4.1.0 .0 3,…
Number of citations: 28 www.sciencedirect.com
A van Dijk, C Johnston, H Allbutt, M Kassiou… - Behavioural brain …, 2008 - Elsevier
Whilst dopamine replacement improves cardinal features of Parkinson's disease, chronic levodopa administration is associated with dose-related side effects and not all symptoms are …
Number of citations: 14 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。